molecular formula C19H39NO10 B605470 Amino-PEG8-Acid CAS No. 756526-04-2

Amino-PEG8-Acid

Cat. No.: B605470
CAS No.: 756526-04-2
M. Wt: 441.52
InChI Key: YLKOHZCQTVYVDB-UHFFFAOYSA-N
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Description

Amino-PEG8-Acid, also known as 1-Amino-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid, is a water-soluble polyethylene glycol (PEG) derivative. It consists of an amino group (NH2) at one end and a terminal carboxylic acid group (COOH) at the other end. This compound is widely used as a PEG linker in various biochemical and pharmaceutical applications due to its hydrophilic nature and ability to enhance the solubility and stability of conjugated molecules .

Scientific Research Applications

Amino-PEG8-Acid has a wide range of applications in scientific research, including:

Mechanism of Action

Amino-PEG8-Acid, a lysine analog, acts as a competitive binder to plasminogen, preventing its binding to fibrin and the subsequent conversion to plasmin . This effectively inhibits fibrin degradation (fibrinolysis) .

Safety and Hazards

When handling Amino-PEG8-Acid, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The development of peptide drugs, including those involving PEG linkers like Amino-PEG8-Acid, is one of the hottest topics in pharmaceutical research . The pursuit of ADCs with optimal therapeutic windows has resulted in remarkable progress in the discovery and development of novel linkers . The advances of linkers over the past 5 years are reviewed .

Biochemical Analysis

Biochemical Properties

Amino-PEG8-Acid interacts with various biomolecules in biochemical reactions. The single molecular weight dPEG® spacer arms between the terminal amine and the terminal carboxylic acid are of exact length (32.2 Å), allowing for precise spatial control . They are hydrophilic and non-immunogenic, imparting greater water solubility and hydrodynamic volume to target molecules .

Cellular Effects

The hydrophilic nature of this compound influences cell function by enhancing the solubility of other molecules, reducing aggregation, and increasing the hydrodynamic volume . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The terminal amine of this compound is reactive with activated NHS esters, carbonyls (ketone, aldehyde), etc . This allows this compound to exert its effects at the molecular level, including binding interactions with biomolecules and potential enzyme inhibition or activation.

Temporal Effects in Laboratory Settings

Over time, this compound may influence the stability and degradation of other molecules in laboratory settings due to its hydrophilic and non-immunogenic properties

Metabolic Pathways

Given its reactivity with activated NHS esters and carbonyls, it may interact with enzymes or cofactors in these pathways .

Transport and Distribution

This compound’s transport and distribution within cells and tissues are likely influenced by its hydrophilic properties, which enhance solubility and reduce aggregation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino-PEG8-Acid typically involves the reaction of polyethylene glycol with appropriate reagents to introduce the amino and carboxylic acid functional groups. One common method is the reaction of polyethylene glycol with succinic anhydride to form a PEG-succinate intermediate, which is then reacted with ammonia to introduce the amino group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Amino-PEG8-Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are typically amide-linked conjugates, where the this compound serves as a linker between two molecules, enhancing their solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Amino-PEG8-Acid is unique due to its specific length of the PEG chain, which provides an optimal balance between solubility and stability. The precise length of the PEG spacer arms allows for precise spatial control in bioconjugation applications, making it a versatile and valuable tool in various scientific and industrial fields .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39NO10/c20-2-4-24-6-8-26-10-12-28-14-16-30-18-17-29-15-13-27-11-9-25-7-5-23-3-1-19(21)22/h1-18,20H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKOHZCQTVYVDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901200357
Record name 27-Amino-4,7,10,13,16,19,22,25-octaoxaheptacosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901200357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756526-04-2
Record name 27-Amino-4,7,10,13,16,19,22,25-octaoxaheptacosanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=756526-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 27-Amino-4,7,10,13,16,19,22,25-octaoxaheptacosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901200357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amino-PEG8-Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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